molecular formula C10H11N3O B3014146 N-ethyl-2-(furan-3-yl)pyrimidin-4-amine CAS No. 1342656-60-3

N-ethyl-2-(furan-3-yl)pyrimidin-4-amine

Cat. No.: B3014146
CAS No.: 1342656-60-3
M. Wt: 189.218
InChI Key: HEWJJKXHKHEMIL-UHFFFAOYSA-N
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Description

N-Ethyl-2-(furan-3-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a furan-3-yl substituent at the 2-position and an ethylamine group at the 4-position of the pyrimidine ring.

Properties

IUPAC Name

N-ethyl-2-(furan-3-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-11-9-3-5-12-10(13-9)8-4-6-14-7-8/h3-7H,2H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWJJKXHKHEMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(furan-3-yl)pyrimidin-4-amine typically involves the formation of the pyrimidine ring followed by the introduction of the furan moiety. One common method involves the reaction of ethylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(furan-3-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: Both the furan and pyrimidine rings can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the pyrimidine ring may produce dihydropyrimidine derivatives.

Scientific Research Applications

Structure

The compound features a pyrimidine ring substituted with an ethyl group and a furan moiety. This structural configuration is significant for its biological activity and interaction with molecular targets.

Medicinal Chemistry

N-ethyl-2-(furan-3-yl)pyrimidin-4-amine has been explored for its potential therapeutic applications:

  • Anticancer Activity : Studies indicate that compounds containing furan and pyrimidine structures exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines, suggesting that this compound may inhibit tumor growth through specific molecular interactions .

Antimicrobial and Antiviral Properties

Research has highlighted the compound's potential as an antimicrobial agent. Its ability to disrupt bacterial cell walls or inhibit viral replication pathways is under investigation. The furan ring is known for its bioactivity, contributing to the overall effectiveness of the compound against pathogens .

Enzyme Inhibition

The compound may act as an enzyme inhibitor, modulating biological pathways critical for disease progression. For instance, studies have shown that similar compounds can inhibit deubiquitinase enzymes, which play roles in cancer cell survival .

Comparative Analysis with Related Compounds

Compound Core Structure Biological Activity
This compoundPyrimidine + FuranAnticancer, Antimicrobial
6-Ethyl-2-(furan-3-yl)pyrimidin-4-aminePyrimidine + FuranAntiviral, Enzyme Inhibitor
Other Furan DerivativesVarious (Furan-based)Antioxidant, Antifungal

Unique Features

This compound's unique combination of furan and pyrimidine allows for distinct chemical reactivity and biological interactions compared to other similar compounds.

Case Study 1: Anticancer Activity

In a study focusing on the synthesis of new furan derivatives, N-ethyl-2-(furan-3-yl)pyrimidin-4-amines were evaluated against human liver carcinoma cells (HepG2). The results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

A series of derivatives including N-ethyl-substituted compounds were tested for their antimicrobial properties against various bacterial strains. The findings suggested that these compounds effectively inhibited bacterial growth, showcasing their potential as new antibiotic agents .

Mechanism of Action

The mechanism of action of N-ethyl-2-(furan-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

6-Ethyl-2-(furan-3-yl)pyrimidin-4-amine
  • Structure : Differs by an ethyl group at the 6-position instead of hydrogen.
  • Molecular Weight : 186.17 g/mol (vs. 189.22 g/mol for the target compound, based on CymitQuimica data) .
  • Key Data : CAS 1341410-83-0; synthesized via nucleophilic substitution reactions similar to those in and . The ethyl group may enhance lipophilicity compared to the parent compound .
5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine
  • Structure : Features fluorine at the 5-position and methyl at the 6-position.
  • Molecular Weight : 193.18 g/mol.
  • Key Data: CAS 1341294-33-3.
N-Ethyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (1g)
  • Structure : Replaces furan-3-yl with a nitro-triazole group.
  • Key Data : Melting point 171–173°C (decomp.); HRMS m/z 258.0704 ([M+Na]⁺). The nitro group introduces strong electron-withdrawing effects, altering reactivity in substitution reactions .

Functional Group Modifications

iCARM1 (2-(4-(5-(furan-3-yl)-4-(p-tolyl)pyrimidin-2-yl)piperazin-1-yl)-N,N-dimethylethan-1-amine)
  • Structure : Adds a piperazine linker and p-tolyl group.
  • Synthesis : Involves refluxing 2-chloro-5-(furan-3-yl)-4-(p-tolyl)pyrimidine with N,N-dimethyl-2-(piperazin-1-yl)ethan-1-amine. LCMS [M + 1]⁺ = 271 .
  • Biological Relevance : Acts as a CARM1 inhibitor, demonstrating the impact of bulky substituents (e.g., p-tolyl) on enzyme binding .
5-Fluoro-2-(p-tolylmethoxy)pyrimidin-4-amine (C.2.6)
  • Structure : Replaces furan-3-yl with a p-tolylmethoxy group.
  • Key Data : Part of a patent on nucleic acid synthesis inhibitors. The methoxy group may reduce metabolic degradation compared to furan .

Physicochemical and Spectral Properties

Melting Points and Stability

  • N-Ethyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (1g) : Decomposes at 171–173°C, indicating thermal instability due to the nitro group .
  • iCARM1: No direct data, but similar pyrimidines with aryl groups typically exhibit higher melting points (>200°C) .

Spectroscopic Data

  • 1H NMR Comparison :
    • 1g : δ 9.48 (s, triazole), 8.16 (d, pyrimidine-H), 6.60 (d, pyrimidine-H) .
    • iCARM1 : Aromatic protons in furan and p-tolyl groups likely resonate at δ 6.5–8.5 .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/Stability
N-Ethyl-2-(furan-3-yl)pyrimidin-4-amine C₁₀H₁₂N₄O 189.22* Furan-3-yl, ethylamine Not reported
6-Ethyl-2-(furan-3-yl)pyrimidin-4-amine C₁₀H₁₂N₄O 186.17 Ethyl at 6-position Not reported
1g (Nitro-triazole analog) C₈H₉N₇O₂ 235.21 3-Nitro-1,2,4-triazol-1-yl 171–173°C (decomp.)

*Calculated based on CymitQuimica data .

Biological Activity

N-ethyl-2-(furan-3-yl)pyrimidin-4-amine is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its mechanisms of action, pharmacokinetics, and specific biological effects, supported by data tables and relevant case studies.

This compound primarily exerts its biological effects through the inhibition of mitochondrial complex I in the electron transport chain. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), which can induce oxidative stress within cells. The compound's ability to interact with various enzymes, particularly protein kinases, is significant for its role in regulating cellular processes such as growth and metabolism.

Key Molecular Interactions

  • Target Enzymes : The compound has been shown to bind specifically to protein kinases, altering their activity and subsequently affecting cell signaling pathways and gene expression.
  • Subcellular Localization : Its localization within specific organelles enhances its effectiveness in modulating cellular functions. The targeting signals may direct it to mitochondria or other compartments where it can exert its effects more efficiently.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability and the ability to cross cell membranes effectively. This property is crucial for its therapeutic potential, allowing it to reach intracellular targets.

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies indicate that derivatives of this compound exhibit significant growth inhibitory effects against various cancer cell lines. For example, a related compound showed GI50 values ranging from 2.20 μM to 5.86 μM across different cancer types, demonstrating potent anticancer activity .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound. It has shown significant activity against Gram-negative bacteria, particularly Escherichia coli, with IC50 values indicating effective inhibition of critical bacterial enzymes such as DNA gyrase and topoisomerase IV . This dual inhibition suggests a promising avenue for developing new antibacterial agents.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 Values
This compoundStructureAnticancer, AntimicrobialVaries by target
N-Ethyl-2-(thiophen-3-yl)pyrimidin-4-amine-Anticancer-
N-Ethyl-2-(pyridin-3-yl)pyrimidin-4-amine-Antimicrobial-

The structural uniqueness of this compound, particularly the positioning of the furan ring, contributes to its distinct reactivity and biological activity compared to other similar compounds.

Case Studies

  • Anticancer Studies : In vitro studies demonstrated that N-Ethyl derivatives showed enhanced activity against various cancer cell lines, with modifications leading to improved potency compared to non-substituted analogs .
  • Antibacterial Efficacy : A study evaluating the antibacterial properties of several derivatives found that certain modifications resulted in significantly lower IC50 values against E. coli, indicating a strong potential for further development as an antibiotic agent .

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